(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate
Overview
Description
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and multiple chiral centers, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: The methyl ester can be formed by reacting the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or an acid chloride method.
Chiral Resolution: The chiral centers in the compound can be resolved using chiral chromatography or by employing chiral auxiliaries during synthesis.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated synthesis equipment and rigorous purification steps to meet pharmaceutical standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functionalities, using appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the target functional group
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Amides, esters, or other substituted derivatives
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of new drugs, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((R)-1-phenylethyl)amino)butanoate: This compound is an enantiomer of the target compound, differing only in the configuration of one chiral center.
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(((S)-1-phenylethyl)amino)butanoate: This compound lacks the additional methyl group present in the target compound.
Uniqueness: The presence of multiple chiral centers and the specific arrangement of functional groups make this compound unique. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses highlight its importance in scientific research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(1S)-1-phenylethyl]amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-13(14-11-9-8-10-12-14)20-15(16(22)24-7)19(5,6)21-17(23)25-18(2,3)4/h8-13,15,20H,1-7H3,(H,21,23)/t13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRULRPIGXTOCP-DZGCQCFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H](C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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